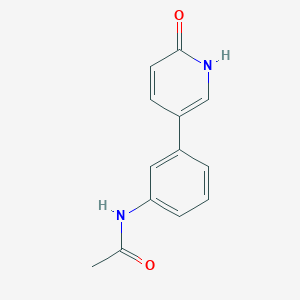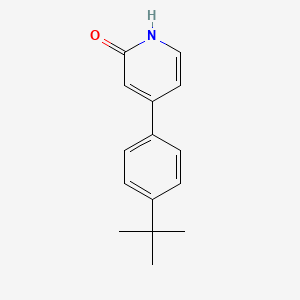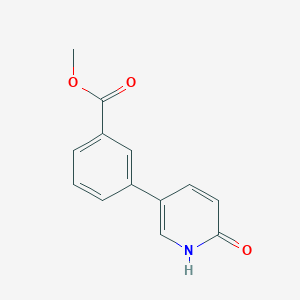
3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) is an organic compound that is widely used in scientific research applications. It is an important intermediate for the synthesis of a variety of biologically active compounds, including drugs, and is a useful reagent for the preparation of organometallic and organophosphorus compounds. It is also used as a starting material for the synthesis of other organometallic compounds. This compound has been extensively studied due to its potential applications in pharmaceuticals, agrochemicals, and other areas.
Applications De Recherche Scientifique
3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of a variety of biologically active compounds, including drugs, and is a useful reagent for the preparation of organometallic and organophosphorus compounds. It has been used in the synthesis of a variety of organometallic compounds, including palladium complexes and platinum complexes, as well as organophosphorus compounds. It has also been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer agents.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) is not fully understood. However, it is believed that the compound binds to a variety of proteins and enzymes, resulting in the inhibition of their activity. This inhibition can lead to the inhibition of a variety of biological processes, such as the synthesis of proteins, enzymes, and other biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) are not fully understood. However, it has been shown to have a variety of effects on the body, including the inhibition of a variety of enzymes and proteins. It has been shown to have anti-inflammatory and antifungal activity, as well as anti-cancer activity. It has also been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) in laboratory experiments include its high purity, its availability, and its low cost. It is also relatively easy to handle and store. The main limitation of using this compound in laboratory experiments is its potential toxicity, which can be reduced by using appropriate safety measures.
Orientations Futures
The future directions for 3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of drugs and other biologically active compounds. Additionally, further research is needed to explore the potential toxicity of this compound and to develop methods for its safe handling and storage. Finally, further research is needed to explore its potential applications in the synthesis of organometallic and organophosphorus compounds.
Méthodes De Synthèse
3-Hydroxy-5-(4-methoxycarbonylphenyl)pyridine (95%) can be synthesized using a variety of methods, including the reaction of 4-methoxycarbonylphenol and pyridine in the presence of an acid catalyst, the reaction of 4-methoxycarbonylphenol and pyridine in the presence of an aqueous base, and the reaction of 4-methoxycarbonylphenol and pyridine in the presence of an organic base. The most common method is the reaction of 4-methoxycarbonylphenol and pyridine in the presence of an acid catalyst, such as sulfuric acid, hydrochloric acid, or phosphoric acid. This reaction yields a product with a purity of 95%.
Propriétés
IUPAC Name |
methyl 4-(5-hydroxypyridin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)11-6-12(15)8-14-7-11/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQOTRITPQMBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682926 |
Source


|
| Record name | Methyl 4-(5-hydroxypyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-hydroxypyridin-3-yl)benzoate | |
CAS RN |
1258612-64-4 |
Source


|
| Record name | Methyl 4-(5-hydroxypyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367421.png)

![3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367433.png)
![2-Hydroxy-4-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367436.png)
![2-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367446.png)







